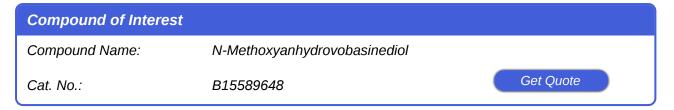


Application Notes & Protocols: Isolation and Purification of N-Methoxyanhydrovobasinediol from Gelsemium elegans

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methoxyanhydrovobasinediol is a significant indole alkaloid isolated from Gelsemium elegans, a plant with a long history in traditional medicine. The alkaloids from Gelsemium elegans have garnered considerable interest due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. This document provides a detailed protocol for the isolation and purification of **N-Methoxyanhydrovobasinediol**, along with methods for its characterization and a summary of its potential biological activities based on related compounds.

Data Presentation

While specific yield and purity data for the isolation of **N-Methoxyanhydrovobasinediol** are not widely published, the following table presents hypothetical yet realistic quantitative data that could be expected from the described protocol. These values are for illustrative purposes and may vary based on the starting plant material and specific experimental conditions.



Purification Step	Starting Material (g)	Product Weight (mg)	Yield (%)	Purity (%)	Analytical Method
Crude Alkaloid Extract	1000 (dried plant)	5000	0.5	~20-30	Gravimetric
Acid-Base Partitioning	5000	3500	70	~40-50	HPLC-UV
Silica Gel Chromatogra phy	3500	500	14.3	~70-80	HPLC-UV
Preparative HPLC	500	50	10	>98	HPLC-UV, NMR

Experimental Protocols

This protocol is adapted from established methods for the isolation of indole alkaloids from Gelsemium elegans.

- 1. Plant Material and Reagents
- Plant Material: Air-dried and powdered whole plant of Gelsemium elegans.
- Reagents: Methanol (MeOH), 2% Sulfuric Acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Sodium Carbonate (Na₂CO₃), Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel (200-300 mesh), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Deionized Water. All solvents should be of analytical or HPLC grade.
- 2. Extraction of Crude Alkaloids
- Macerate 1 kg of powdered Gelsemium elegans with 10 L of methanol for 72 hours at room temperature.
- Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.



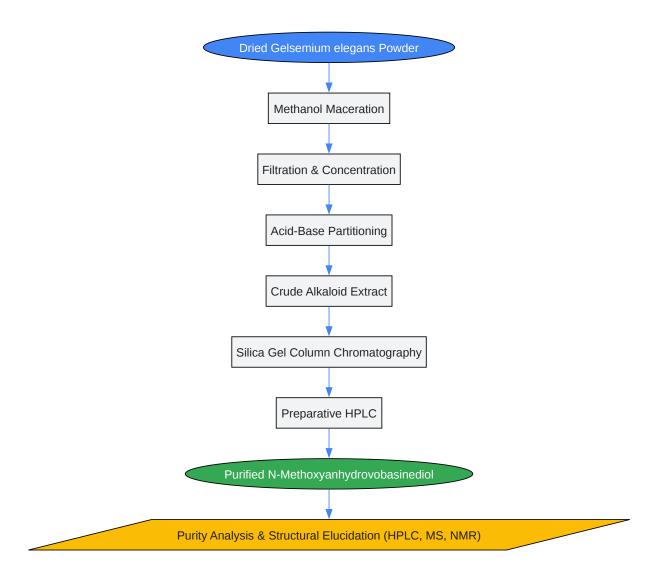
- Suspend the crude extract in 1 L of 2% H₂SO₄ and extract with CH₂Cl₂ (3 x 1 L) to remove non-alkaloidal components.
- Basify the acidic aqueous layer to pH 9-10 with Na₂CO₃.
- Extract the basified solution with CH₂Cl₂ (3 x 1 L) to obtain the crude alkaloid fraction.
- Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude alkaloid extract.
- 3. Chromatographic Purification
- a. Silica Gel Column Chromatography
- Subject the crude alkaloid extract to silica gel column chromatography.
- Elute the column with a gradient of CHCl₃-MeOH (starting from 100:0 to 80:20 v/v).
- Collect fractions and monitor by thin-layer chromatography (TLC) using a CHCl₃-MeOH (9:1) mobile phase and visualize under UV light (254 nm).
- Combine fractions containing the target compound based on TLC analysis.
- b. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
- Further purify the enriched fraction containing N-Methoxyanhydrovobasinediol by preparative HPLC.
- Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
 - Gradient: 20% to 60% Acetonitrile over 40 minutes.
- Flow Rate: 10 mL/min.
- Detection: UV at 254 nm.



- Collect the peak corresponding to N-Methoxyanhydrovobasinediol and evaporate the solvent under reduced pressure to obtain the purified compound.
- 4. Purity Analysis and Characterization
- Purity Assessment: Analyze the final product using analytical HPLC with a C18 column and a similar gradient as in the preparative step. Purity should be >98%.
- Structural Elucidation: Confirm the identity of N-Methoxyanhydrovobasinediol using spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight.
 - Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

Mandatory Visualizations

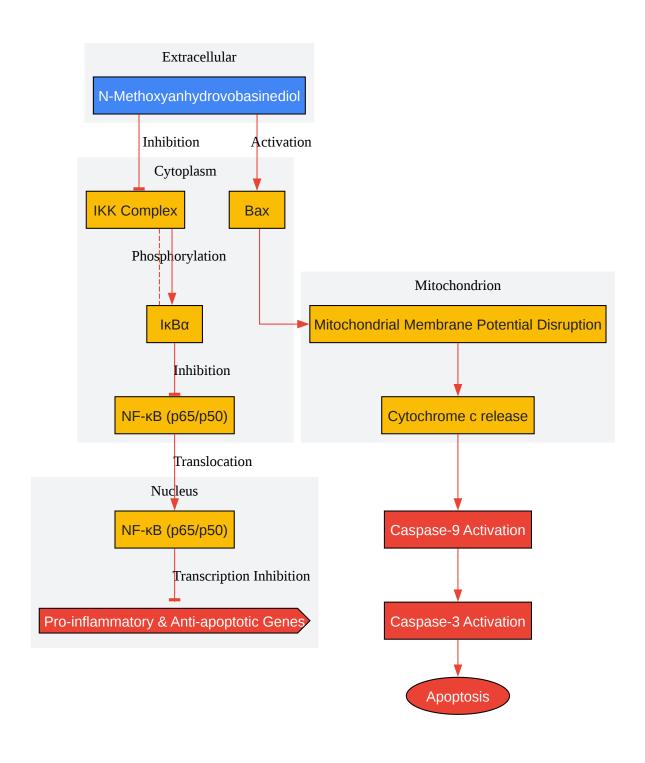




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Caption: Workflow for the isolation and purification of N-Methoxyanhydrovobasinediol.





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Caption: Proposed mechanism of action for N-Methoxyanhydrovobasinediol.







Disclaimer: The signaling pathway depicted is a hypothetical model based on the known activities of structurally related indole alkaloids from Gelsemium elegans. Further research is required to elucidate the specific molecular targets and pathways of **N-Methoxyanhydrovobasinediol**.

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